![molecular formula C8H7N3O3 B2386298 6-甲氧基咪唑并[1,2-b]哒嗪-2-羧酸 CAS No. 64068-09-3](/img/structure/B2386298.png)

6-甲氧基咪唑并[1,2-b]哒嗪-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

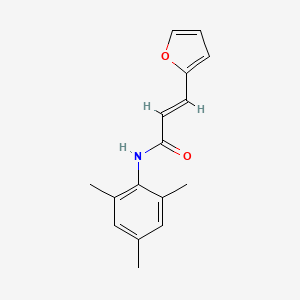

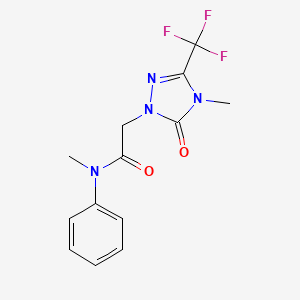

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a chemical compound with the CAS Number: 64068-09-3 . It has a molecular weight of 193.16 .

Synthesis Analysis

The synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives involves several steps :Molecular Structure Analysis

The structures of the newly synthesized 6-methoxyimidazo[1,2-b]pyridazine derivatives were determined using 1H NMR, 13C NMR, and Mass and IR spectroscopic analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives are high-pressure amination, cyclization, methoxylation, bromination, Suzuki coupling, reduction, Boc protection, diazotization, and saponification .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid include a molecular weight of 193.16 . The compound is stored at room temperature .科学研究应用

- 研究人员探索了 6-甲氧基咪唑并[1,2-b]哒嗪-2-羧酸作为抗糖尿病剂的潜力。 其结构特征可能有助于葡萄糖调节,使其成为药物开发的候选者 .

- 体外研究表明,该化合物的某些衍生物表现出强烈的抗分枝杆菌活性。 具体而言,那些在 C2 位带有氟取代基的苯基、在 C3 位带有甲氧基、在 C6 位带有苄基杂原子部分的化合物,对结核分枝杆菌 (Mtb) 和海分枝杆菌 (Mm) 表现出令人鼓舞的结果 .

- 6-甲氧基咪唑并[1,2-b]哒嗪-2-羧酸作为构建块,用于合成更复杂的分子。 研究人员可以修改其结构,以创建具有针对特定应用的定制性质的新型衍生物 .

抗糖尿病活性

抗分枝杆菌特性

化学合成和定制

作用机制

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid acts as a pro-drug, meaning that it is converted to an active form in the body. It is metabolized to form the active metabolite 6-methoxyimidazo[1,2-b]pyridazin-2-one (MIPO), which is thought to be responsible for its pharmacological activity. MIPO is believed to act as a competitive inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators.

Biochemical and Physiological Effects

In vitro studies have shown that 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has anti-inflammatory, anti-diabetic, and anti-cancer activities. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. In addition, 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has been found to have anti-cancer activity in some cell lines.

实验室实验的优点和局限性

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is an easy to synthesize compound that is commercially available and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for extended periods of time. However, it is not very soluble in water and requires organic solvents for dissolution.

未来方向

Future research on 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid should focus on elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the pharmacokinetics and toxicity of the compound. Finally, further studies should be conducted to determine the optimal dosage and route of administration of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid.

合成方法

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid can be synthesized by the reaction of 2-methoxyimidazole with ethyl chloroformate in the presence of an organic base, such as pyridine or triethylamine, in dichloromethane. The reaction is typically carried out at room temperature and yields 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid in good yields.

安全和危害

属性

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDZICOSKNAQFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2386218.png)

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)